Pteroic acid

Vue d'ensemble

Description

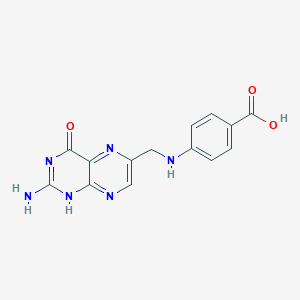

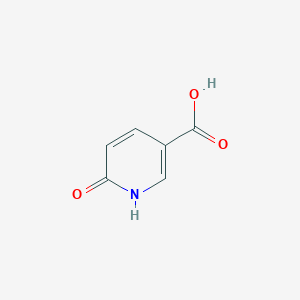

Pteroic acid is a crystalline amino acid formed with glutamic acid by hydrolysis of folic acid . It is a yellow powder that is slightly soluble in aqueous NaOH .

Synthesis Analysis

Pteroic acid was synthesized by starting with 2-amino-4-hydroxy-5-nitro-6-chloropyrimidine, epichlorohydrin, and p-aminobenzoic acid .

Molecular Structure Analysis

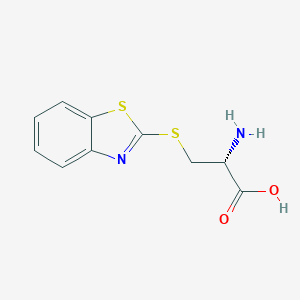

The molecular formula of Pteroic acid is C14H12N6O3 . It has a molecular weight of 312.28 .

Chemical Reactions Analysis

Pteroic acid is a constituent as well as a degradation product of Folic Acid formed via enzymatic hydrolysis . It has been shown to activate the glutamylation of methotrexate by folylpolyglutamate synthetase .

Physical And Chemical Properties Analysis

Pteroic acid is a yellow powder . It has a molecular weight of 312.28 and is slightly soluble in aqueous NaOH .

Applications De Recherche Scientifique

High-Performance Liquid Chromatography (HPLC)

Pteroic acid can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . This application is particularly useful in the separation of Pteroic acid on Newcrom R1 HPLC column .

Synthesis of Labeled Folate Binding Protein (FBP) Ligands

Pteroic acid can be used as a starting material to synthesize labeled folate binding protein (FBP) ligands . These ligands are used in many homogeneous chemiluminescent assay formats for the detection of folic acid .

Folate-Conjugated Prodigiosenes

A step-wise synthetic approach is necessary to access γ-conjugates of folate: folate-conjugated prodigiosenes . The strict requirement for step-wise construction of the folate core is demonstrated, so as to achieve conjugation at only the desired γ-carboxylic acid and thus maintain the α-carboxylic site for folate receptor (FRα) recognition . Linkages via ethylenediamine, polyethylene glycol and glutathione are demonstrated .

Drug-Delivery Systems for Chemotherapeutic Treatment and Imaging

Folic acid, which can be synthesized from Pteroic acid, is considered a promising biomarker for triple-negative breast cancer (TNBC) . More than 50% of TNBCs overexpress folate receptor alpha (FRα), as do a limited number of other cancers . Consequently, folic acid has been employed in the synthesis of multiple drug-delivery systems for chemotherapeutic treatment and imaging .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Pteroic acid primarily targets the Dihydropteroate synthase . This enzyme plays a crucial role in the biosynthesis of folate in bacteria, making it an important target for antimicrobial drugs .

Mode of Action

Pteroic acid interacts with its target, Dihydropteroate synthase, by binding to the active site of the enzyme . The pterin ring of the pteroic acid displaces a specific residue (Tyr80) and binds in the adenine pocket, making specific hydrogen bonds to active site residues . The benzoate moiety of pteroic acid binds on the opposite side of Tyr80, making van der Waals contact with the Tyr ring and forming a hydrogen bond with Asn78 .

Biochemical Pathways

Pteroic acid is involved in the biosynthesis of tetrahydrofolate (THF) . In this pathway, chorismate is converted to p-aminobenzoic acid (PABA) and coupled to a GTP-derived pteridine moiety to form 7,8-dihydropteroate . This compound is then converted to THF, which serves as a cofactor carrying and activating one-carbon units at different levels of oxidation . These one-carbon units are utilized in one-carbon metabolism for the biosynthesis of various compounds including methionine, thymidylate, and purines .

Result of Action

It is known that pteroic acid can inhibit the activity of the ricin a chain (rta), a potent cytotoxin . This suggests that pteroic acid may have potential therapeutic applications.

Action Environment

It is known that pteroic acid can be used as a starting material to synthesize labeled folate binding protein (fbp) ligands, which are used in many homogeneous chemiluminescent assay formats for the detection of folic acid . This suggests that the action of pteroic acid may be influenced by the presence of other molecules in its environment.

Propriétés

IUPAC Name |

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAQINSXLLMRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152279 | |

| Record name | Pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pteroic acid | |

CAS RN |

119-24-4 | |

| Record name | Pteroic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pteroic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pteroic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTEROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8258W48TBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)

![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)

![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)